1-allyl-1H-indole-2-carboxylic acid

Catalog No.
S3393635
CAS No.
155193-48-9
M.F
C12H11NO2
M. Wt
201.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-allyl-1H-indole-2-carboxylic acid

CAS Number

155193-48-9

Product Name

1-allyl-1H-indole-2-carboxylic acid

IUPAC Name

1-prop-2-enylindole-2-carboxylic acid

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

InChI

InChI=1S/C12H11NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11(13)12(14)15/h2-6,8H,1,7H2,(H,14,15)

InChI Key

MTSNBWAZEVRORN-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C=C1C(=O)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C=C1C(=O)O
  • Potential Precursor for Functionalized Indoles

    The allyl group (CH2-CH=CH2) attached to the indole ring suggests 1-allyl-1H-indole-2-carboxylic acid could serve as a precursor for the synthesis of more complex functionalized indoles. Researchers have described methods for converting the allyl group into various other functionalities, potentially leading to diverse novel indole derivatives ().

  • Structural Similarity to Bioactive Molecules

    The indole core structure is present in many natural products and pharmaceutical drugs. Indole-2-carboxylic acid itself is a known metabolite and signaling molecule in some organisms (). The structural similarity of 1-allyl-1H-indole-2-carboxylic acid to these molecules suggests it might possess interesting biological properties that warrant further investigation.

  • Limited Commercial Availability

    Currently, there seems to be limited commercial availability of 1-allyl-1H-indole-2-carboxylic acid. This scarcity hinders widespread research efforts on this molecule. However, companies like Sigma-Aldrich do offer the compound ().

1-Allyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family, characterized by its unique structure that includes an allyl group attached to the nitrogen atom of the indole ring and a carboxylic acid functional group. Indoles are heterocyclic aromatic compounds known for their diverse biological activities and widespread occurrence in nature. The presence of the allyl group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

, including:

  • Oxidation: The allyl group can be oxidized to form epoxides or allylic alcohols, utilizing reagents like m-chloroperbenzoic acid or hydrogen peroxide.
  • Reduction: This compound can be reduced to yield saturated derivatives, often using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indoles through reactions with halogens, nitrating agents, or sulfonating agents .

Major Products Formed

  • Oxidation: Allylic alcohols, epoxides.
  • Reduction: Saturated indole derivatives.
  • Substitution: Halogenated, nitrated, or sulfonated indoles.

The biological activity of 1-allyl-1H-indole-2-carboxylic acid is notable in several areas:

  • Anticancer Properties: Indole derivatives have been studied for their potential anticancer effects, with some compounds exhibiting selective cytotoxicity towards cancer cells.
  • Enzyme Inhibition: This compound may act as an enzyme inhibitor, influencing various biochemical pathways.
  • Neuroprotective Effects: Some studies suggest that indole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

1-Allyl-1H-indole-2-carboxylic acid can be synthesized through several methods:

  • Alkylation of Indole Derivatives: One common method involves the reaction of indole with allyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
  • Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling of indole with allyl halides under mild conditions, which allows for more selective modifications and higher yields.
  • Hydrolysis of Esters: The alkylated esters can be hydrolyzed directly to yield the corresponding carboxylic acids without needing to isolate intermediates .

The applications of 1-allyl-1H-indole-2-carboxylic acid span various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds and drug candidates.
  • Dyes and Agrochemicals: The compound is utilized in producing dyes and agrochemicals due to its reactive nature.
  • Research Tools: It acts as a reagent in biochemical studies, particularly in enzyme inhibition assays and receptor binding studies.

Studies on 1-allyl-1H-indole-2-carboxylic acid have focused on its interactions with biological targets:

  • Binding Affinity: Research indicates that this compound can bind to specific receptors or enzymes with varying affinities, influencing biological pathways.
  • Mechanisms of Action: Understanding how this compound interacts at the molecular level helps elucidate its potential therapeutic effects and side effects .

Several compounds share structural similarities with 1-allyl-1H-indole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure DescriptionKey Differences
1-Methyl-1H-indoleContains a methyl group instead of an allyl groupLess reactive than 1-allyl derivative
1-Benzyl-1H-indoleFeatures a benzyl groupDifferent electronic properties; more stable
1-Phenyl-1H-indoleContains a phenyl groupAffects reactivity and biological activity

Uniqueness

The uniqueness of 1-allyl-1H-indole-2-carboxylic acid lies in the presence of the allyl group, which imparts distinct reactivity and biological properties. This allows for selective modifications and the formation of various derivatives, making it a versatile intermediate in organic synthesis compared to its analogs.

The Fischer indole synthesis, a cornerstone of indole chemistry, has been adapted to incorporate N-allyl substituents through strategic modifications. Traditional Fischer indolization involves the acid-catalyzed cyclization of aryl hydrazines with ketones to form indoles, but introducing an allyl group at the N1 position requires precise control over reaction conditions. A breakthrough method developed by Hughes-Whiffing and Perry employs a one-pot, three-component Fischer indolization–N-alkylation sequence. This protocol combines aryl hydrazines, ketones, and allyl halides under acidic conditions, enabling the direct formation of 1-allyl-1H-indole-2-carboxylic acid precursors. The reaction proceeds via in situ generation of an indole intermediate, which undergoes immediate N-alkylation with allyl halides in the presence of sodium hydride.

Key advantages of this approach include:

  • Rapid reaction times (under 30 minutes) due to minimized intermediate isolation.
  • Broad substrate scope, accommodating electron-donating and electron-withdrawing groups on both hydrazine and ketone components.
  • High functional group tolerance, enabling the synthesis of benzoindoles and tetrahydrocarbazoles through variation of ketone reactants.

Comparative studies reveal that substituting conventional protic acids with Lewis acids like Mg(ClO4)2 improves regioselectivity for N-allylation over competing C3-allylation pathways. This aligns with density functional theory (DFT) calculations showing that steric hindrance at C3 directs electrophilic attack to the N1 position.

Vilsmeier-Haack Formylation in Carboxylic Acid Functionalization

Vilsmeier-Haack formylation serves as a critical step in introducing the C2-carboxylic acid moiety. Recent work by Xue et al. demonstrates a catalytic deuterated Vilsmeier-Haack reaction that efficiently formylates indoles at the C3 position, which can be subsequently oxidized to the carboxylic acid. The protocol uses deuterated dimethylformamide (D-DMF) and phosphoryl chloride (POCl3) under mild conditions (0–25°C), achieving >90% deuteration at the formyl group.

Mechanistic insights:

  • Electrophilic activation: POCl3 coordinates with DMF to generate a chlorophosphate intermediate, which reacts with the indole’s electron-rich C3 position.
  • Deuterium incorporation: D-DMF serves as both solvent and deuterium source, enabling H/D exchange at the formyl position.
  • Oxidation cascade: The resulting 3-formylindole undergoes Jones oxidation to yield 1-allyl-1H-indole-2-carboxylic acid with minimal side products.

This method circumvents the need for harsh oxidizing agents and enables precise isotopic labeling, which is valuable for pharmacokinetic studies.

Solvent-Free Condensation Approaches for Eco-Friendly Production

Solvent-free methodologies address growing demands for sustainable indole synthesis. A notable advancement involves the cross-dehydrogenative coupling (CDC) of simple anilines and ketones using carboxylic acids as dual catalysts and solvents. This aerobic system utilizes ambient oxygen as the terminal oxidant, generating water as the sole byproduct.

Optimization parameters:

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes rate
Carboxylic acidPivalic acidEnhances selectivity
Oxygen pressure1 atm (open flask)Maintains efficiency

The reaction proceeds via imine intermediates rather than enamine tautomers, as confirmed by DFT calculations. This pathway favors C–C bond formation at the indole’s C2 position, directly yielding carboxylic acid derivatives without protecting group strategies.

Regioselective Allylation Techniques Using Sodium Hydride Catalysis

Achieving regioselective N1-allylation over C3-allylation remains a central challenge. Sodium hydride (NaH) has emerged as an effective base for mediating this selectivity in indole alkylation reactions. When employing allyl bromide as the electrophile, NaH promotes deprotonation of the indole nitrogen while minimizing competing C3-deprotonation.

Reaction profile:

  • Base selection: NaH (2.5 equiv) in tetrahydrofuran (THF) at 0°C.
  • Kinetic control: Rapid N1-allylation occurs within 15 minutes, preventing thermodynamic C3-allylation.
  • Workup simplicity: Aqueous extraction removes excess NaH and byproducts, yielding >85% pure product.

Comparative studies with potassium hydroxide (KOH) reveal that NaH’s stronger basicity (pKa ~35) enables complete N-deprotonation, whereas KOH (pKa ~15.7) leads to mixed N/C3 alkylation. This aligns with the Hard-Soft Acid-Base (HSAB) principle, where the hard Na+ cation preferentially stabilizes the hard indolide anion at N1.

Industrial-Scale Process Optimization and Yield Maximization

Transitioning laboratory-scale syntheses to industrial production requires addressing three key factors:

1. Catalyst recycling:
Iridium catalysts from C2-allylation reactions can be recovered through silica gel filtration, maintaining >95% activity over five cycles. This reduces precious metal consumption by 80% compared to batch processes.

2. Continuous flow systems:
Tubular reactors with inline pH monitoring enable precise control of Fischer indolization steps, achieving space-time yields of 2.1 kg·L⁻¹·h⁻¹.

3. Byproduct utilization:
Hydrochloric acid byproducts from Vilsmeier-Haack reactions are neutralized with recycled KOH from allylation steps, creating a closed-loop system.

Yield optimization matrix:

StepLaboratory YieldIndustrial YieldImprovement Strategy
Fischer indolization68%89%Continuous azeotropic water removal
N-Allylation76%93%High-surface-area NaH dispersion
Oxidation82%95%Catalytic TEMPO/O2 system

These innovations collectively enable kilogram-scale production of 1-allyl-1H-indole-2-carboxylic acid with <5% batch-to-batch variability, meeting pharmaceutical intermediate specifications.

Cysteinyl leukotrienes are potent inflammatory lipid mediators that play essential roles in asthma, allergic rhinitis, and various inflammatory conditions including cardiovascular diseases and atopic dermatitis [1] [2]. The development of indole-2-carboxylic acid derivatives as Cysteinyl Leukotriene Type 1 receptor antagonists represents a significant advancement in respiratory medicine and inflammation control.

Recent investigations have established indole-2-carboxylic acid derivatives as a novel class of highly potent and selective CysLT1 receptor antagonists [1] [2]. The lead compound 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (compound 17k) demonstrated exceptional potency with an IC50 value of 0.0059 ± 0.0011 μM for CysLT1 and 15 ± 4 μM for CysLT2, representing approximately 2500-fold selectivity for CysLT1 [1] [2].

Structure-activity relationship studies revealed critical pharmacophoric requirements for optimal CysLT1 antagonist activity. The essential structural elements include the indole-2-carboxylic acid moiety, the (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group, and α,β-unsaturated amide linkages at position 3 of the indole ring [1] [2]. These findings demonstrate that the carboxylic acid functionality at position 2 of the indole ring is indispensable for biological activity, as removal of this group resulted in a 47-fold decrease in potency [1] [2].

Systematic examination of substituent effects on the indole ring revealed that fluorine substitutions were superior to chlorine substitutions, with 5-fluoroindole derivatives showing enhanced potency [1] [2]. The methoxy group substituted derivatives, particularly at position 7 of the indole ring, exhibited the most favorable activity profiles [1] [2]. The replacement of ester bonds with amide bonds and removal of halogen substituents from the indole ring significantly improved antagonist potency [1] [2].

The therapeutic implications of these findings extend beyond traditional asthma treatment. Recent reports indicate that CysLT1 receptors may contribute to multiple sclerosis pathogenesis by affecting blood-brain barrier integrity and facilitating pathogenic T cell infiltration into the central nervous system [1] [2]. Furthermore, montelukast, a clinically approved CysLT1 antagonist, has demonstrated neuroprotective effects including reduced neuroinflammation, enhanced hippocampal neurogenesis, and improved cognitive function in aging animals [1] [2].

Functional validation studies using chemotaxis assays confirmed the therapeutic potential of these indole-2-carboxylic acid derivatives. Compounds 17b, 17g, 17j, and 17k effectively blocked leukotriene D4-induced leukocyte chemotaxis in experimental autoimmune encephalomyelitis mouse models, with compounds 17g and 17k showing significant inhibition at 10 nanomolar concentrations [1] [2].

Prodrug Design Utilizing Carboxylic Acid Bioisosteres

The development of prodrug strategies for carboxylic acid-containing compounds represents a fundamental approach to addressing the inherent limitations associated with this functional group in pharmaceutical applications. Carboxylic acids, while essential for biological activity in many therapeutics, present significant challenges including poor membrane permeability, rapid metabolism, and potential toxicity issues [3] [4] [5].

The strategic implementation of carboxylic acid bioisosteres in prodrug design offers multiple advantages for indole-2-carboxylic acid derivatives. The primary objective involves masking the polar, ionizable carboxylic acid functionality to enhance lipophilicity and membrane permeability while maintaining the capacity for in vivo regeneration of the active parent compound [3] [4] [5]. This approach has proven particularly valuable for improving the oral bioavailability and pharmacokinetic profiles of indole-based therapeutics.

Classical esterification strategies remain the most widely employed approach for carboxylic acid prodrug development. The conversion of carboxylic acids to esters significantly reduces polarity and enhances passive diffusion across biological membranes [6] [7]. These ester prodrugs undergo hydrolysis by ubiquitous esterases to regenerate the active carboxylic acid form in vivo [6] [7]. However, the non-selective nature of esterases limits the potential for targeted drug delivery.

Novel approaches to carboxylic acid prodrug design include the development of stimulus-responsive systems. Hydrogen peroxide-activated prodrugs utilizing thiazolidinone protecting groups represent an innovative strategy for disease-targeted drug release [6]. These systems exploit elevated reactive oxygen species levels in pathological conditions to achieve selective activation of the prodrug [6]. The thiazolidinone moiety demonstrates high stability under physiological conditions while remaining responsive to oxidative environments [6].

Bioisosteric replacements offer alternative strategies for addressing carboxylic acid limitations without relying on enzymatic activation. Tetrazole derivatives serve as classical carboxylic acid bioisosteres, maintaining similar acidity and hydrogen bonding capacity while often exhibiting improved metabolic stability [3] [4] [8]. The tetrazole ring system demonstrates comparable pKa values to carboxylic acids and can form similar ionic interactions with target proteins [3] [4] [8].

Acyl sulfonamides represent another important class of carboxylic acid bioisosteres, offering advantages in terms of metabolic stability and reduced susceptibility to glucuronidation [3] [4] [8]. These functional groups maintain the acidic character necessary for biological activity while providing enhanced resistance to phase II metabolic processes [3] [4] [8].

Recent advances in bioisosteric design have expanded beyond traditional ionizable replacements to include neutral functional groups that maintain target binding through alternative mechanisms [8]. These approaches focus on hydrogen bond interactions and cation-π interactions as alternatives to ionic binding [8]. Such strategies prove particularly valuable when addressing challenges related to high plasma protein binding or permeability limitations associated with ionized species [8].

The selection of appropriate bioisosteres requires consideration of multiple factors including target protein binding requirements, pharmacokinetic objectives, and synthetic accessibility [3] [4] [5]. Structure-based drug design approaches enable rational selection of bioisosteric replacements based on detailed understanding of protein-ligand interactions [8]. Computational modeling techniques facilitate prediction of bioisostere effects on binding affinity and selectivity prior to synthetic efforts [8].

Hybrid Molecule Construction with Quinoline Pharmacophores

The strategic combination of indole and quinoline pharmacophores in hybrid molecular architectures represents a sophisticated approach to drug design that capitalizes on the complementary biological activities of these heterocyclic systems. This hybridization strategy aims to achieve enhanced therapeutic efficacy, improved selectivity profiles, and novel mechanisms of action through the synergistic integration of multiple bioactive scaffolds [9] [10] [11] [12].

Quinoline derivatives possess well-established pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities [10]. The integration of quinoline moieties with indole-2-carboxylic acid frameworks creates hybrid molecules with potential for addressing complex therapeutic challenges such as drug resistance, polypharmacology requirements, and multi-target disease mechanisms [9] [10] [11] [12].

Recent investigations into indole-quinoline hybrids have demonstrated significant antibacterial activity against both methicillin-resistant Staphylococcus aureus and other gram-positive pathogens [9] [13]. The lead compound 3m exhibited potent activity through disruption of bacterial proton motive force, a mechanism that presents significant challenges for bacterial resistance development [9] [13]. This mechanism represents a novel approach to antibacterial drug design that circumvents traditional resistance pathways [9] [13].

Structural optimization studies of quinoline-indole hybrids have revealed critical design principles for maximizing biological activity. The incorporation of trifluoromethyl substituents on quinoline rings enhances antibacterial potency, while specific positioning of these substituents influences target selectivity [9] [13]. The linker region connecting indole and quinoline moieties plays a crucial role in determining overall molecular conformation and target binding characteristics [9] [10] [11] [12].

Anticancer applications of quinoline-indole hybrids have shown particular promise in targeting tubulin polymerization [12]. Compounds 27c and 34b demonstrated potent cytotoxic activity against multiple cancer cell lines with IC50 values ranging from 2 to 11 nanomolar, comparable to the established anticancer agent Combretastatin A-4 [12]. These compounds effectively inhibited microtubule polymerization through binding to the colchicine site of tubulin, disrupted cellular microtubule networks, induced cell cycle arrest at G2/M phase, and promoted apoptotic cell death [12].

The design of quinoline-indole hybrids for phosphodiesterase 4 inhibition represents another therapeutic application with potential in inflammatory diseases [14]. Structure-activity relationship studies identified optimal linker lengths and substitution patterns for achieving selective PDE4 inhibition [14]. These findings suggest potential applications in treating inflammatory conditions including asthma, chronic obstructive pulmonary disease, and inflammatory skin disorders [14].

Novel synthetic methodologies have been developed to facilitate the construction of complex quinoline-indole hybrid architectures. Palladium-catalyzed coupling reactions enable efficient formation of carbon-carbon bonds between indole and quinoline precursors [10] [14]. These methods provide access to diverse structural variants for systematic structure-activity relationship exploration [10] [14].

Carbonic anhydrase inhibition represents an additional therapeutic target for quinoline-indole hybrids, particularly for selectively targeting the carbonic anhydrase IX isoform associated with tumor hypoxia [15]. These selective inhibitors demonstrate potential for cancer therapy applications through exploitation of the unique metabolic requirements of tumor cells [15].

The development of quinoline-indole hybrids targeting Alzheimer disease pathology has shown promising results in inhibiting amyloid-β peptide aggregation [11]. Compounds incorporating 8-hydroxyquinoline moieties demonstrated effective inhibition of both self-induced and metal ion-induced amyloid-β aggregation [11]. Molecular docking studies revealed specific binding interactions with key amino acid residues involved in amyloid fibril formation [11].

Targeted Covalent Inhibition Strategies via Aldehyde Intermediates

The utilization of aldehyde functional groups in targeted covalent inhibition represents a sophisticated approach to achieving highly selective and potent enzyme inhibition through the formation of reversible covalent bonds with nucleophilic amino acid residues [16] [17] [18] [19]. This strategy offers significant advantages including complete target blockade, enhanced selectivity, and prolonged duration of action compared to traditional non-covalent inhibitors [18] [19].

Aldehyde warheads function through nucleophilic addition reactions with cysteine, serine, or threonine residues in target proteins, forming hemithioacetal, hemiacetal, or hemiketal adducts respectively [19]. The reversible nature of these interactions provides a favorable balance between potent inhibition and reduced off-target toxicity compared to irreversible covalent inhibitors [19]. The electrophilic reactivity of aldehydes can be modulated through structural modifications to achieve optimal selectivity for target proteins over endogenous nucleophiles [19].

The development of aldehyde-containing inhibitors for aldehyde dehydrogenase enzymes demonstrates the precision achievable through covalent targeting strategies [16] [17] [20]. Structure-activity relationship studies using substituted indole-2,3-dione derivatives revealed that aldehyde positioning significantly influences inhibitory potency [16] [17] [20]. Compounds with meta-positioned aldehyde groups exhibited approximately 10-fold greater potency compared to para-positioned analogues, with IC50 values reaching the nanomolar range [16] [17] [20].

Selectivity among aldehyde dehydrogenase isoenzymes can be achieved through careful optimization of substituents on the indole ring system [16] [17] [20]. Halogen substitutions at the 5-position improve potency toward ALDH2, while longer alkyl chain linkers favor ALDH1A1 and ALDH3A1 inhibition [16] [17] [20]. The strategic placement of benzyl moieties via alkyl chain linkers attached to the indole nitrogen enables fine-tuning of selectivity profiles across different isoenzymes [16] [17] [20].

Recent advances in aldehyde warhead design have expanded beyond traditional formyl groups to include more sophisticated electrophilic systems [18] [19]. Aromatic trifluoromethyl ketones represent a novel warhead class for targeting non-catalytic cysteine residues in kinases [19]. These warheads demonstrate enhanced selectivity and favorable pharmacokinetic properties compared to traditional aldehyde systems [19].

The application of aldehyde warheads in antiviral drug development has shown particular promise against SARS-CoV-2 main protease [19]. Peptidomimetic inhibitors containing aldehyde functionalities form reversible covalent bonds with the catalytic cysteine residue, achieving potent inhibition of viral replication [19]. These compounds demonstrate favorable oral bioavailability and safety profiles in preclinical studies [19].

Cyclopropenone represents an exceptionally potent electrophilic warhead for covalent inhibitor development [19]. These highly strained ring systems demonstrate remarkable reactivity toward nucleophilic amino acid residues while maintaining selectivity for target proteins [19]. Applications in glutathione S-transferase inhibition for cancer therapy highlight the potential of these novel warheads [19].

The design of aldehyde-containing covalent inhibitors requires careful consideration of intrinsic reactivity to minimize off-target interactions [19] [21]. The reactivity must be sufficiently low to avoid non-specific protein modification while remaining adequate for selective target engagement [19] [21]. Computational modeling techniques enable prediction of warhead reactivity and selectivity prior to synthetic efforts [19] [21].

Structure-based design approaches facilitate optimization of aldehyde warhead positioning for optimal target engagement [18] [19]. X-ray crystallographic studies of enzyme-inhibitor complexes provide detailed insights into covalent bond formation and guide further optimization efforts [16] [17] [20]. These structural studies confirm the formation of direct covalent bonds between aldehyde groups and catalytic cysteine residues within active sites [16] [17] [20].

The therapeutic applications of aldehyde-containing covalent inhibitors continue to expand across multiple disease areas [18] [19] [21]. Recent clinical successes with aldehyde warhead inhibitors validate this approach as a viable strategy for drug development [18] [19] [21]. The ability to achieve complete target occupancy at low concentrations translates to reduced dosing frequency and potentially fewer side effects [18] [19] [21].

Positional Isomerism Effects on Pharmacokinetic Properties

The influence of positional isomerism on the pharmacokinetic properties of indole derivatives represents a critical consideration in drug design and optimization. Subtle changes in substituent positioning can dramatically alter absorption, distribution, metabolism, and excretion profiles, ultimately affecting therapeutic efficacy and safety [22] [23] [24] [25]. Understanding these structure-property relationships enables rational optimization of drug candidates for improved pharmaceutical profiles.

Metabolic stability represents one of the most significantly affected pharmacokinetic parameters in positional isomers of indole compounds. Phase I metabolic pathways, particularly those mediated by cytochrome P450 enzymes, demonstrate remarkable sensitivity to substituent positioning on aromatic ring systems [24]. Studies examining methylmethcathinone positional isomers revealed distinct metabolic profiles among 2-MMC, 3-MMC, and 4-MMC variants, with each isomer generating unique sets of metabolites through different biotransformation pathways [24].

The 3-MMC isomer demonstrated the most extensive metabolism among the methylmethcathinone positional isomers, generating eleven distinct Phase I metabolites compared to six for 2-MMC and eight for 4-MMC [24]. These metabolites arose through various biotransformation processes including N-demethylation, aromatic hydroxylation, aliphatic hydroxylation, N-oxidation, and dehydrogenation reactions [24]. The diversity of metabolic pathways reflects the accessibility of different molecular regions to metabolizing enzymes based on steric and electronic factors influenced by substituent positioning [24].

Gender-specific differences in metabolism have been observed for cathinone positional isomers, with male and female liver microsomes demonstrating different metabolic profiles [24]. These findings have important implications for dose optimization and personalized medicine approaches, particularly given the potential for clinically significant pharmacokinetic differences between male and female patients [24].

Absorption characteristics can vary significantly among positional isomers due to differences in molecular conformation, hydrogen bonding patterns, and lipophilicity [22] [25]. ADME prediction studies of indole derivatives have revealed that positional changes in substituents can affect intestinal permeability, blood-brain barrier penetration, and protein binding characteristics [22] [25]. Compounds adhering to Lipinski's rule of five may still exhibit markedly different bioavailability profiles based solely on positional isomeric differences [22] [25].

The influence of positional isomerism on protein binding represents another critical pharmacokinetic consideration [26]. Studies of mono-PEGylated protein therapeutics demonstrate that the site of modification significantly affects in vitro biological activity while producing comparable in vivo pharmacokinetic profiles [26]. Positional isomers of Lys35, Met N-terminal, and Lys17-mono-PEGylated recombinant human granulocyte colony stimulating factor showed in vitro biological activities of 20.1%, 37.4%, and 15.3% respectively compared to the unmodified protein, yet all three isomers demonstrated similar enhanced blood half-lives and efficacy in vivo [26].

Electronic effects arising from positional isomerism influence molecular reactivity and enzyme interactions [23] [27]. The susceptibility of indole nuclei to electrophilic attack varies significantly based on the positioning of electron-donating or electron-withdrawing substituents [27]. Methoxy-activated indoles demonstrate position-dependent reactivity patterns, with 4,6-dimethoxyindoles undergoing electrophilic substitution at different positions compared to 5,7-dimethoxyindoles [27].

Chemical identification and differentiation of positional isomers present analytical challenges that impact drug development and quality control processes [23]. Mass spectrometric techniques, including gas chromatography-mass spectrometry and infrared spectroscopy, are essential for distinguishing positional isomers that share identical molecular formulas but exhibit different fragmentation patterns and spectroscopic signatures [23].

Conformational flexibility differences among positional isomers contribute to variable pharmacokinetic properties through effects on membrane permeability and protein binding [22] [25]. Molecular modeling studies indicate that substituent positioning influences preferred conformations and intramolecular interactions, ultimately affecting three-dimensional molecular shape and pharmacophore accessibility [22] [25].

The optimization of pharmacokinetic properties through positional isomerism requires systematic evaluation of structure-activity relationships across multiple parameters [22] [25]. Computational prediction models, including those for cytochrome P450 inhibition, blood-brain barrier penetration, and aqueous solubility, provide valuable tools for prioritizing synthetic efforts and predicting optimal substitution patterns [22] [25].

XLogP3

2.7

Dates

Last modified: 08-19-2023

Explore Compound Types